REACTION_SMILES
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[C:18]([O:19][CH2:20][CH3:21])([O:22][CH2:24][CH3:25])=[O:23].[C:39]([O:40][CH2:41][CH3:42])(=[O:43])[CH3:44].[CH3:1][CH2:2][OH:3].[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[CH3:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38].[CH3:5][O:6][c:7]1[cH:8][c:9]([CH2:15][C:16]#[N:17])[cH:10][cH:11][c:12]1[O:13][CH3:14].[Na:4]>>[CH3:5][O:6][c:7]1[cH:8][c:9]([CH:15]([C:16]#[N:17])[C:18]([O:19][CH2:20][CH3:21])=[O:22])[cH:10][cH:11][c:12]1[O:13][CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CC#N)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C#N)c1ccc(OC)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |